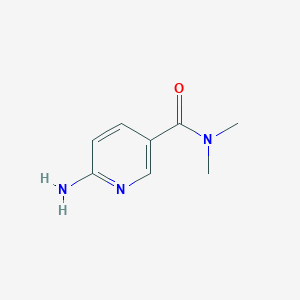

6-Amino-N,N-dimethylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

6-amino-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11(2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHNHPJQMDWONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726950 | |

| Record name | 6-Amino-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827588-33-0 | |

| Record name | 6-Amino-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-N,N-dimethylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-N,N-dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a detailed exploration of the physicochemical properties of 6-Amino-N,N-dimethylnicotinamide, a nicotinamide derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs, established theoretical principles, and standard analytical methodologies to offer a comprehensive profile. This approach is designed to empower researchers with the foundational knowledge required for informed experimental design, hypothesis generation, and the strategic advancement of research and development initiatives.

Introduction: Unveiling 6-Amino-N,N-dimethylnicotinamide

6-Amino-N,N-dimethylnicotinamide (CAS No. 827588-33-0) belongs to the pyridinecarboxamide class of compounds. Its structure is characterized by a pyridine ring substituted with an amino group at the 6-position and an N,N-dimethylcarboxamide group at the 3-position. The presence of these functional groups is anticipated to significantly influence its chemical behavior, solubility, and potential biological activity, making a thorough understanding of its physicochemical properties paramount for its application in research.

The structural features of 6-Amino-N,N-dimethylnicotinamide, particularly the amino group and the N,N-dimethylamide moiety, suggest its potential as a scaffold in the design of novel therapeutic agents. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the N,N-dimethylamide group can influence the molecule's polarity, metabolic stability, and ability to cross biological membranes.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is the bedrock of successful drug discovery and development. These properties dictate a molecule's behavior from synthesis and formulation to its interaction with biological systems. While specific experimental data for 6-Amino-N,N-dimethylnicotinamide is not extensively available in the public domain, we can infer and estimate its properties based on its structural components and data from analogous compounds.

Chemical Structure and Identification

A clear identification of the molecule is the first step in any scientific investigation.

| Identifier | Value |

| IUPAC Name | 6-amino-N,N-dimethylpyridine-3-carboxamide |

| CAS Number | 827588-33-0 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 165.18 g/mol |

Below is a 2D representation of the chemical structure of 6-Amino-N,N-dimethylnicotinamide, generated using the DOT language.

Caption: 2D Structure of 6-Amino-N,N-dimethylnicotinamide

Predicted and Inferred Physicochemical Data

The following table summarizes the predicted and inferred physicochemical properties of 6-Amino-N,N-dimethylnicotinamide. These values are derived from computational models and comparative analysis with structurally similar compounds, namely 6-aminonicotinamide and N,N-dimethylnicotinamide.

| Property | Predicted/Inferred Value | Rationale and Comparative Insights |

| Melting Point (°C) | > 200 (decomposition likely) | The presence of the amino group, capable of strong intermolecular hydrogen bonding, is expected to result in a significantly higher melting point compared to N,N-dimethylnicotinamide. 6-aminonicotinamide has a reported melting point of 256-261 °C. |

| Boiling Point (°C) | Not applicable (likely decomposes) | Similar to other aromatic compounds with amino and amide functionalities, significant decomposition is expected before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The amino group enhances aqueous solubility compared to a non-substituted analog. However, the overall aromatic character and the N,N-dimethylamide group suggest that solubility in water will be limited. 6-aminonicotinamide is sparingly soluble in water. The N,N-dimethylamide group in N,N-dimethylnicotinamide contributes to its solubility in polar organic solvents. |

| pKa | Amino group: ~4-5; Pyridine Nitrogen: ~3-4 | The amino group's basicity will be influenced by the electron-withdrawing nature of the pyridine ring. The pyridine nitrogen's pKa will be lower than pyridine itself due to the electron-donating amino group and the electron-withdrawing amide group. |

| LogP | ~0.5 - 1.5 | The addition of the polar amino group will decrease the lipophilicity compared to N,N-dimethylnicotinamide. However, the two methyl groups on the amide nitrogen will increase lipophilicity compared to 6-aminonicotinamide. |

Experimental Protocols for Physicochemical Characterization

To obtain definitive data for 6-Amino-N,N-dimethylnicotinamide, the following established experimental protocols are recommended.

Determination of Melting Point

A precise melting point is a crucial indicator of purity.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

Self-Validation: A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Solubility Assessment

Understanding solubility is critical for formulation and in vitro assay development.

Methodology (Thermodynamic Solubility):

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, PBS, DMSO).

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).

pKa Determination

The ionization constant is vital for predicting a compound's behavior in physiological environments.

Methodology (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the inflection point of the titration curve.

Caption: Workflow for pKa Determination

LogP/LogD Determination

Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology (Shake-Flask Method for LogP):

-

The compound is dissolved in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning between the two phases.

-

The phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined.

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Note: For ionizable compounds like 6-Amino-N,N-dimethylnicotinamide, determining the distribution coefficient (LogD) at various pH values is more physiologically relevant.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amino protons, and the two methyl groups of the N,N-dimethylamide. The chemical shifts of the aromatic protons will be influenced by the positions of the amino and amide substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include those for the pyridine ring carbons, the amide carbonyl carbon, and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups:

-

N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the amino group.

-

C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ for the amide carbonyl group.

-

C-N stretching: Bands in the region of 1200-1350 cm⁻¹.

-

Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima characteristic of the substituted pyridine ring. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted nicotinamide.

Synthesis Pathway

A plausible synthetic route to 6-Amino-N,N-dimethylnicotinamide would likely involve the amination of a pre-functionalized pyridine ring.

Caption: A Potential Synthetic Pathway

This proposed pathway leverages common and well-established organic reactions. The initial step would involve the conversion of the carboxylic acid of 6-chloronicotinic acid to the corresponding N,N-dimethylamide. This can be achieved using standard amide coupling reagents. The subsequent step would be a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group, typically using ammonia or a protected form of ammonia.

Safety and Handling

Based on the GHS information available from suppliers for compounds with similar structures, 6-Amino-N,N-dimethylnicotinamide should be handled with care.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Amino-N,N-dimethylnicotinamide, drawing upon theoretical predictions and data from analogous compounds in the absence of extensive direct experimental data. The information presented herein is intended to serve as a valuable resource for researchers, enabling them to design and execute experiments with a greater understanding of the compound's expected behavior. The elucidation of the actual experimental values for the properties discussed in this guide will be a critical step in advancing the scientific understanding and potential applications of this promising molecule.

References

Due to the limited direct literature on 6-Amino-N,N-dimethylnicotinamide, this reference list includes sources for analogous compounds and general methodologies.

- 6-Aminonicotinamide (CAS 329-89-5)

- N,N-Dimethylnicotinamide (CAS 6972-69-6)

- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (General reference for pKa of organic bases).

- Leo, A., Hansch, C., and Elkins, D. "Partition coefficients and their uses." Chemical Reviews, 1971, 71 (6), pp 525–616. (General reference for LogP).

- Silverstein, R. M., Webster, F. X., and Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th ed., John Wiley & Sons, 2005. (General reference for spectroscopic methods).

- "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th ed., M. B. Smith, John Wiley & Sons, 2013. (General reference for synthesis methodologies).

An In-depth Technical Guide to 6-Amino-N,N-dimethylpyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this vast chemical space, aminonicotinamides and their derivatives represent a class of compounds with significant, yet not fully explored, potential. This guide focuses on a specific, yet promising molecule: 6-Amino-N,N-dimethylpyridine-3-carboxamide (CAS Number: 827588-33-0). While public domain data on this exact compound is nascent, this document, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview. By synthesizing information from closely related analogues and established chemical principles, we will explore its synthesis, potential therapeutic applications, and the key experimental workflows required for its characterization and evaluation. This guide is intended to be a foundational resource for researchers poised to investigate the therapeutic utility of this intriguing molecule.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

| Property | Value/Information | Source/Method |

| CAS Number | 827588-33-0 | Chemical Abstract Service |

| Molecular Formula | C8H11N3O | - |

| Molecular Weight | 165.19 g/mol | - |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Appearance | Likely a white to off-white solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Inferred from related compounds |

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be logically approached through the amidation of a suitable carboxylic acid precursor. A general and reliable method involves the coupling of 6-aminonicotinic acid with dimethylamine using a peptide coupling agent.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

6-Aminonicotinic acid

-

Dimethylamine (e.g., 2M solution in THF)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes or DCM/Methanol solvent system for chromatography

Procedure:

-

Reaction Setup: To a solution of 6-aminonicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Amine Addition: Add dimethylamine solution (1.5 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure this compound.

Rationale for Reagent Selection

-

HATU: A highly efficient coupling agent that minimizes side reactions and promotes rapid amide bond formation. TBTU is another suitable alternative.[2]

-

DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling process.

-

DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the amino (-NH₂) protons, and two singlets for the N,N-dimethyl groups. |

| ¹³C NMR | Carbons of the pyridine ring, the carbonyl carbon of the amide, and the carbons of the dimethylamino group. |

| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the amide, and C-N stretching. |

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific studies on this compound are not widely published, the broader class of pyridine carboxamides has shown significant promise in several therapeutic areas.

Antifungal Activity

Several novel pyridine carboxamide derivatives have been synthesized and evaluated for their antifungal activity, with some showing potent inhibition of fungal growth.[3] The proposed mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[3]

Anticancer and Enzyme Inhibition

Derivatives of dimethylpyridine-3-carboxamide have been investigated as selective inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in osteoarthritis and cancer progression.[4] The carboxamide moiety is often crucial for forming hydrogen bonds with the target enzyme's active site.[5]

Antimicrobial Properties

The pyridine carboxamide scaffold is also a feature in compounds with antitubercular and general antibacterial activity.[4][6] These molecules can be optimized to enhance their potency and improve their pharmacokinetic profiles.

Proposed Biological Evaluation Workflow

For researchers interested in exploring the therapeutic potential of this compound, a structured biological evaluation is essential.

Caption: A workflow for the biological evaluation of the target compound.

Safety and Handling

-

Toxicity: DMAP is known to be toxic if swallowed, inhaled, or absorbed through the skin.[7][9]

-

Irritation: It can cause skin and eye irritation.[7]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a molecule with considerable, yet underexplored, potential in the field of drug discovery. Its straightforward synthesis and the proven biological activities of related pyridine carboxamides make it an attractive candidate for further investigation. Future research should focus on its synthesis and characterization, followed by a systematic evaluation of its biological properties. The insights gained from such studies could pave the way for the development of novel therapeutics based on this versatile chemical scaffold.

References

- Babu, S. A., et al. (2023). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interaction studies. Indian Journal of Chemistry, Sec B, 62B(2), 99-108.

-

Chemsrc. (2023). This compound CAS#:827588-33-0. Retrieved from [Link]

- Li, Y., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Frontiers in Chemistry, 10, 969563.

- Singh, R., et al. (2023).

- Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents. Molecules, 15(7), 4711–4721.

-

ChemBK. (n.d.). 6-amino-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide. Retrieved from [Link]

- De Kock, C., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research, 33(12), 2491-2516.

- Singh, V., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(21), 8849–8866.

- Płaczek, R., et al. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules, 30(24), 4662.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Structure Elucidation of 6-Amino-N,N-dimethylpyridine-3-carboxamide

This guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required for the complete structure elucidation of 6-Amino-N,N-dimethylpyridine-3-carboxamide. Designed for researchers and professionals in drug development, this document outlines a systematic, multi-technique approach that ensures scientific rigor and unambiguous structural confirmation. The narrative emphasizes the causality behind experimental choices, creating a self-validating system of protocols and data interpretation.

Introduction and Initial Assessment

The compound is this compound, with a suspected molecular formula of C₈H₁₁N₃O. The initial step in any structure elucidation is to verify this formula and determine the degree of unsaturation, which provides the first clue about the presence of rings and/or multiple bonds.

Molecular Formula: C₈H₁₁N₃O[1]

Degree of Unsaturation (DoU): The DoU is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C=8, H=11, N=3. DoU = 8 + 1 - (11/2) + (3/2) = 9 - 5.5 + 1.5 = 5

A DoU of 5 suggests a significant level of unsaturation. A pyridine ring accounts for four degrees of unsaturation (three double bonds and one ring). The carbonyl group (C=O) of the carboxamide accounts for the fifth degree. This initial calculation is highly consistent with the proposed structure.

Analytical Workflow: A Multi-faceted Approach

A robust structure elucidation relies on the convergence of data from multiple orthogonal analytical techniques. Our workflow is designed to build the structure piece by piece, from functional groups to the final 3D arrangement of atoms.

Caption: Overall workflow for structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is the ideal first spectroscopic step as it provides rapid, definitive evidence for the presence or absence of key functional groups. For our target molecule, we are specifically looking for evidence of an amino group (NH₂), an amide C=O, and the aromatic pyridine ring. The analysis of N-H stretching vibrations is particularly useful for distinguishing between primary, secondary, and tertiary amines.[2][3]

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3450 & ~3350 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | The two distinct peaks are characteristic of a primary amino group (-NH₂).[2] |

| ~3050 | Weak-Medium | Aromatic C-H Stretch | Indicates C-H bonds on the pyridine ring. |

| ~2930 | Weak | Aliphatic C-H Stretch | Corresponds to the N,N-dimethyl groups. |

| ~1670 | Strong | C=O Stretch (Amide I Band) | A strong absorption in this region is indicative of a carbonyl group in an amide.[4] |

| ~1600 | Medium | N-H Bend (Scissoring) & C=C Stretch | The primary amine N-H bending vibration often overlaps with the aromatic ring C=C stretching vibrations.[2] |

| ~1270 | Medium-Strong | Aromatic C-N Stretch | Characteristic of the C-N bond between the amino group and the pyridine ring.[2] |

Experimental Protocol: FTIR

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Background Scan: A background spectrum of the empty sample chamber is recorded to subtract atmospheric CO₂ and H₂O signals.

-

Sample Scan: The KBr pellet is placed in the sample holder, and the spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline-corrected and peak-picked.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the exact molecular weight and fragmentation patterns that offer clues about the molecule's substructures. Using high-resolution mass spectrometry (HRMS) allows for the confirmation of the molecular formula. The "Nitrogen Rule" is a key principle here: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our target.[5]

Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge) | Ion | Rationale for Formation |

| 165.0902 | [M+H]⁺ | The protonated molecular ion. The exact mass (calculated for C₈H₁₂N₃O⁺) confirms the molecular formula. |

| 121.0664 | [M+H - C₂H₆N]⁺ | Loss of the dimethylamino radical from the amide group (cleavage of the C-N bond), a common fragmentation pathway for N,N-dimethylamides. |

| 78.0456 | [C₄H₄N₂]⁺ | Potential fragmentation of the pyridine ring after initial side-chain cleavage. |

Experimental Protocol: LC-MS (ESI-QTOF)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) to a concentration of ~1 mg/mL.

-

Chromatography: The sample is injected into a liquid chromatograph (LC) to separate it from any impurities, though direct infusion is also possible for a pure sample.

-

Ionization: The eluent is directed into an Electrospray Ionization (ESI) source, which generates gas-phase protonated ions ([M+H]⁺).

-

Mass Analysis: The ions are guided into a Quadrupole Time-of-Flight (QTOF) mass analyzer. A full scan (MS1) is acquired to determine the accurate mass of the molecular ion.

-

Fragmentation (MS/MS): The molecular ion (m/z 165) is selected in the quadrupole, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed by the TOF detector to obtain the MS/MS spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. We start with 1D experiments (¹H and ¹³C) to identify the different types of protons and carbons and their chemical environments. Then, 2D NMR experiments are used to piece the puzzle together by establishing connectivity.[6]

¹H NMR Spectroscopy

Trustworthiness: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which indicates adjacent protons. For our target, we expect to see signals for the three pyridine ring protons, the primary amine protons, and the two methyl groups of the amide.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.30 | d (J ≈ 2.5 Hz) | 1H | H-2 | The proton at C-2 is deshielded by the adjacent nitrogen and the carboxamide group. It shows coupling to H-4. |

| ~7.85 | dd (J ≈ 8.5, 2.5 Hz) | 1H | H-4 | The proton at C-4 is coupled to both H-2 and H-5. |

| ~6.50 | d (J ≈ 8.5 Hz) | 1H | H-5 | The proton at C-5 is strongly shielded by the ortho-amino group and coupled to H-4. |

| ~6.30 | br s | 2H | -NH₂ | The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary.[7] |

| ~3.00 & ~2.90 | s | 6H (total) | -N(CH₃)₂ | The two methyl groups on the amide nitrogen may be non-equivalent due to restricted rotation around the C-N amide bond, appearing as two singlets. |

¹³C NMR Spectroscopy

Trustworthiness: The ¹³C NMR spectrum indicates the number of unique carbon environments. By comparing with data from similar structures like 6-Aminopyridine-3-carboxamide, we can confidently predict the chemical shifts.[8]

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C=O | The amide carbonyl carbon is typically found in this downfield region.[9] |

| ~160.0 | C-6 | The carbon bearing the amino group is significantly shielded and shifted upfield. |

| ~148.0 | C-2 | The carbon adjacent to the ring nitrogen and the carboxamide group. |

| ~138.0 | C-4 | Aromatic CH carbon. |

| ~120.0 | C-3 | The carbon to which the carboxamide is attached. |

| ~105.0 | C-5 | The aromatic CH carbon ortho to the amino group, showing strong shielding. |

| ~38.0 & ~34.0 | -N(CH₃)₂ | The two methyl carbons of the amide. May appear as a single peak if rotation is fast on the NMR timescale. |

2D NMR Spectroscopy: Establishing Connectivity

Expertise & Experience: While 1D NMR provides the parts list, 2D NMR shows how they are connected. COSY identifies proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which is the key to connecting the molecular fragments.[10][11][12]

Key Predicted 2D NMR Correlations:

-

COSY (COrrelation SpectroscopY):

-

A cross-peak between the signal at ~7.85 ppm (H-4) and ~8.30 ppm (H-2) .

-

A cross-peak between the signal at ~7.85 ppm (H-4) and ~6.50 ppm (H-5) . This confirms the connectivity of the three protons on the pyridine ring.[11]

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Correlates each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D tables. For example, the proton at ~8.30 ppm will correlate with the carbon at ~148.0 ppm.[12]

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for confirming the overall structure.

-

Connecting the Amide Group: The N-methyl protons (~3.00/2.90 ppm) will show a correlation to the amide carbonyl carbon (~168.0 ppm ).

-

Positioning the Amide Group: The proton at H-2 (~8.30 ppm) and the proton at H-4 (~7.85 ppm) will show long-range correlations to the amide carbonyl carbon (~168.0 ppm ), definitively placing the carboxamide group at the C-3 position.

-

Confirming the Pyridine Skeleton: The proton at H-2 (~8.30 ppm) will show correlations to C-4 (~138.0 ppm) and C-6 (~160.0 ppm) , confirming the ring structure.

-

Caption: Key predicted HMBC correlations for this compound.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

1D Spectra Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard, gradient-selected pulse sequences. Acquisition times will vary from minutes (for ¹H) to several hours (for HMBC), depending on sample concentration.

-

Data Processing: The acquired data (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software.

Final Structure Confirmation

The convergence of all spectroscopic data provides an unambiguous confirmation of the structure of this compound.

-

HRMS confirms the molecular formula C₈H₁₁N₃O.

-

FTIR confirms the presence of a primary amine (-NH₂), an amide carbonyl (C=O), and an aromatic ring.

-

¹H and ¹³C NMR account for all 11 protons and 8 carbons in the molecule, with chemical shifts consistent with the proposed electronic environment.

-

COSY establishes the H-2/H-4/H-5 spin system on the pyridine ring.

-

HSQC links each proton to its directly bonded carbon.

-

HMBC provides the final, crucial links between the molecular fragments, confirming the placement of the amino group at C-6 and the N,N-dimethylcarboxamide group at C-3.

The collective, self-validating evidence from these techniques leaves no ambiguity as to the final, elucidated structure.

References

-

ResearchGate. (n.d.). Vibrational spectroscopic, molecular docking and quantum chemical studies on 6-aminonicotinamide. Retrieved from [Link]

-

AIP Publishing. (2017). Vibrational Spectroscopic, Structural and Nonlinear Optical Activity Studies on 6-aminonicotinamide: A DFT Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic, structural and nonlinear optical activity studies on 6-aminonicotinamide: A DFT approach. Retrieved from [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]

-

PubChem. (n.d.). 6-amino-3-methoxy-N-methylpyridine-2-carboxamide. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. Retrieved from [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

MDPI. (2023). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

ChemSrc. (2025). CAS#:827588-33-0 | this compound. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

Sources

- 1. CAS#:827588-33-0 | this compound | Chemsrc [chemsrc.com]

- 2. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity [mdpi.com]

- 3. Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Aminopyridine-3-carboxamide(329-89-5) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxamide | C10H11N3OS | CID 613528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Aminopyridine-3-carboxamide(329-89-5) 13C NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 3-Pyridinecarboxamide, N-methyl-6-(methylamino)- | C8H11N3O | CID 96933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. 827588-17-0_CAS号:827588-17-0_6-amino-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide - 化源网 [chemsrc.com]

A-Technical-Guide-to-the-Research-Applications-of-Pyridine-Carboxamide-Derivatives

Introduction

The pyridine carboxamide scaffold represents a "privileged structure" in the field of medicinal chemistry and materials science.[1] This designation stems from its recurring presence in a multitude of biologically active compounds and functional materials. The core structure, consisting of a pyridine ring linked to a carboxamide group, offers a unique combination of properties. The pyridine ring, a bioisostere of benzene, often improves aqueous solubility and provides hydrogen bonding capabilities crucial for molecular interactions with biological targets.[1] The carboxamide linkage is a fundamental component in many pharmacologically active agents, contributing to the structural rigidity and specific binding interactions.[1]

The true power of the pyridine carboxamide scaffold lies in its synthetic tractability. The core can be readily modified at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical and pharmacological properties. This has led to the development of a vast library of derivatives with a wide spectrum of therapeutic applications, including but not limited to, oncology, infectious diseases, and neurodegenerative disorders.

This technical guide provides an in-depth exploration of the potential applications of pyridine carboxamide derivatives in research. It is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, experimental evaluation, and mechanisms of action of these versatile compounds.

I. Core Applications in Medicinal Chemistry

The pyridine carboxamide moiety is a cornerstone in the design of numerous enzyme inhibitors and receptor modulators. Its ability to form key hydrogen bonds and participate in various non-covalent interactions makes it an ideal anchor for binding to the active sites of proteins.

Oncology: A Major Therapeutic Arena

Pyridine carboxamide derivatives have demonstrated significant potential in cancer therapy, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

1.1.1. Kinase Inhibition:

Kinases are a class of enzymes that play a critical role in cell signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development. Pyridine carboxamide derivatives have been successfully developed as potent inhibitors of various kinases.

-

c-Jun N-terminal Kinase (JNK) Inhibitors: A series of 2-acylaminopyridine and 2-pyridinecarboxamide derivatives have been identified as potent JNK inhibitors.[2] The "reversed" amide scaffold of 2-pyridinecarboxamides proved to be as effective in binding as the "normal" amide counterparts and offered synthetic advantages.[2]

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell activation, and its inhibition can enhance the anti-tumor immune response.[3][4][5][6] Pyridine-2-carboxamide derivatives have been reported as potent and selective HPK1 inhibitors, demonstrating strong enzymatic and cellular activity.[3][4][5] Some of these compounds have shown robust in vivo efficacy in murine colorectal cancer models, especially when combined with anti-PD-1 therapy.[3][4]

-

Pim Kinase Inhibitors: Thiazole and pyridine carboxamide derivatives have been developed as inhibitors of Pim kinases, which are implicated in various cancers.[7]

1.1.2. Poly(ADP-ribose) Polymerase (PARP) Inhibition:

PARP inhibitors are a class of drugs that have shown significant success in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[8][9] The principle of synthetic lethality underpins their efficacy.[8][9]

-

Imidazo[4,5-c]pyridine-7-carboxamide Derivatives: These compounds have been developed as potent PARP-1 inhibitors.[10] One such derivative, XZ-120312, displayed strong enzymatic inhibition and significantly potentiated the cytotoxicity of temozolomide in various cancer cell lines.[10]

-

Dual PARP/NAMPT Inhibitors: Researchers have designed dual inhibitors targeting both PARP and Nicotinamide phosphoribosyltransferase (NAMPT).[11] An imidazo[1,2-a]pyridine-6-carboxamide motif has been a key component in these dual-target agents.[11]

-

2-phenyl-2H-indazole-7-carboxamides: This series of compounds has been optimized to yield potent PARP 1 and 2 inhibitors with antiproliferative activity against BRCA-1 and -2 deficient cancer cells.[12]

1.1.3. Other Anticancer Mechanisms:

-

SHP2 Inhibition: Substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a critical regulator in cancer cell proliferation.[13]

-

Nur77 Targeting: A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been designed as novel anti-cancer agents that target the orphan nuclear receptor Nur77.[14]

Infectious Diseases: A Broad Spectrum of Activity

The versatility of the pyridine carboxamide scaffold extends to the development of agents against a range of infectious pathogens.

1.2.1. Antimicrobial and Antibacterial Agents:

-

General Antibacterial Activity: Several studies have reported the synthesis and evaluation of pyridine carboxamide derivatives with antibacterial activity against both Gram-positive and Gram-negative bacteria.[15][16][17] For instance, certain pyridine-carboxamide hybrids have shown notable activity against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus mutans.[15][17]

-

Antitubercular Agents: Pyridine carboxamide derivatives have emerged as a promising class of compounds for the treatment of tuberculosis.[18][19][20] MMV687254, a pyridine carboxamide derivative, was identified as a potent hit against Mycobacterium tuberculosis.[18][20] Mechanistic studies revealed that it is a prodrug activated by the amidase AmiC in M. tuberculosis.[18][20] Further optimization of this scaffold has led to lead compounds with efficacy in mouse models of tuberculosis.[18][20] Pyrazolo[1,5-a]pyridine-3-carboxamides have also been designed as novel antitubercular agents with excellent in vitro activity against both drug-sensitive and drug-resistant strains.[19]

1.2.2. Antifungal Agents:

-

Succinate Dehydrogenase (SDH) Inhibitors: Novel pyridine carboxamide derivatives have been designed as potential succinate dehydrogenase inhibitors with antifungal activity.[21] Compound 3f, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, displayed good in vivo antifungal activity against Botrytis cinerea.[21]

1.2.3. Urease Inhibitors:

-

Urease is an enzyme that plays a role in the pathogenesis of infections caused by bacteria like Helicobacter pylori. Pyridine carboxamide and carbothioamide derivatives have been synthesized and investigated as urease inhibitors, with some compounds showing potent activity.[22][23][24]

Neurodegenerative Diseases: Targeting Key Pathologies

Pyridine-based compounds are being actively investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[25][26][27]

-

Cholinesterase Inhibition: A key strategy in Alzheimer's therapy is to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine levels in the brain.[25] Novel pyridine-based zinc (II) amide carboxylate complexes have shown potential as dual AChE and BChE inhibitors.[25]

-

Inhibition of Amyloid-β Aggregation: The aggregation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease.[27][28] Pyridine amine derivatives have been shown to inhibit the self- and metal-induced aggregation of Aβ.[28]

-

Metal Chelation: The dysregulation of metal ions, particularly copper and iron, is implicated in the oxidative stress observed in neurodegenerative diseases.[27][29] Ortho-pyridine aroylhydrazones can act as moderate tridentate ligands for divalent metal ions like copper(II).[29]

Other Therapeutic Areas

-

Analgesia: Pyridine-3-carboxamide derivatives have been identified as novel CB2 receptor agonists with potential applications in the treatment of inflammatory pain.[30]

II. Synthesis and Characterization

The synthesis of pyridine carboxamide derivatives is generally straightforward, allowing for the creation of diverse compound libraries for screening and optimization.

General Synthetic Routes

A common and versatile method for synthesizing pyridine carboxamides involves the coupling of a pyridine carboxylic acid derivative with an amine.

-

Amide Bond Formation: Standard amide bond formation reactions are frequently employed.[2] For example, pyridine-2,6-dicarbonyl dichloride can be reacted with an appropriate amine to form chiral linear and macrocyclic pyridine carboxamides.[31]

-

Palladium-Catalyzed Carbonylation: This method can be used to introduce the carboxamide moiety into the pyridine ring. For instance, 6- or 8-iodo-imidazo[1,2-a]pyridines can be converted to their corresponding carboxamides via a palladium-catalyzed aminocarbonylation reaction.[32]

-

Multi-step Synthesis: More complex derivatives often require multi-step synthetic sequences. For example, the synthesis of pyrazole-pyridine-carboxamide hybrids can be achieved by reacting a 3-oxobutanamide with a hydrazonoyl chloride.[15]

Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Elemental Analysis

III. Experimental Protocols and Workflows

The evaluation of pyridine carboxamide derivatives involves a series of in vitro and in vivo assays to determine their biological activity and pharmacological properties.

In Vitro Assays

3.1.1. Enzyme Inhibition Assays:

These assays are crucial for determining the potency of a compound against its target enzyme.

-

Protocol: General Kinase Inhibition Assay

-

Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP.

-

Add the pyridine carboxamide derivative at various concentrations.

-

Incubate the reaction for a specific time at an optimal temperature.

-

Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

3.1.2. Cellular Assays:

These assays assess the activity of the compound in a cellular context, providing information on cell permeability and target engagement.

-

Protocol: Cell Proliferation Assay (e.g., MTT or MTS assay)

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the pyridine carboxamide derivative at various concentrations for a specified period (e.g., 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for a few hours.

-

Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

-

Calculate the IC50 or GI50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

-

3.1.3. Antimicrobial Susceptibility Testing:

-

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a two-fold serial dilution of the pyridine carboxamide derivative in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

In Vivo Models

In vivo studies are essential for evaluating the efficacy, pharmacokinetics, and toxicity of a lead compound in a living organism.

-

Protocol: Xenograft Mouse Model for Cancer

-

Implant human cancer cells subcutaneously into immunodeficient mice.

-

Once the tumors reach a certain size, randomize the mice into treatment and control groups.

-

Administer the pyridine carboxamide derivative (e.g., orally or intraperitoneally) to the treatment group according to a specific dosing schedule.

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Evaluate the antitumor efficacy by comparing the tumor growth in the treated group to the control group.

-

IV. Structure-Activity Relationship (SAR) and Mechanistic Insights

Understanding the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyridine carboxamide derivatives.

Key Structural Modifications and Their Impact

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly influence activity. For example, in a series of JNK inhibitors, replacing a phenyl group with a 3-pyridyl group resulted in an 8-fold increase in enzymatic potency.[2]

-

Modifications of the Carboxamide Linker: The amide bond itself is often a key interaction point. Methylation of the amide NH group in a JNK inhibitor led to a 300-fold loss of inhibitory activity, highlighting the importance of this hydrogen bond donor.[2]

-

Variations in the Appended Groups: The groups attached to the carboxamide nitrogen can be extensively modified to explore different binding pockets and improve properties like solubility and metabolic stability.

Visualizing Molecular Interactions

Molecular docking studies are often used to predict and understand the binding modes of pyridine carboxamide derivatives within the active site of their target proteins. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity.

V. Future Directions and Emerging Applications

The research on pyridine carboxamide derivatives is continuously evolving, with new applications and therapeutic targets being explored.

-

Materials Science: Pyridine carboxamides are being investigated for their potential in materials science, for example, as building blocks for supramolecular structures and as ligands in coordination chemistry.[33]

-

Catalysis: Pyridine derivatives can act as catalysts in various chemical reactions.[34][35][36] For instance, they can catalyze the hydrolysis of anhydrides within carbodiimide-driven reaction networks.[34]

Conclusion

Pyridine carboxamide derivatives represent a remarkably versatile and valuable class of compounds with a wide range of applications in research, particularly in drug discovery. Their favorable physicochemical properties, synthetic accessibility, and ability to interact with a diverse array of biological targets have solidified their status as a "privileged scaffold." The continued exploration of this chemical space is expected to yield novel therapeutic agents and functional materials with significant impact across various scientific disciplines.

Data Presentation

Table 1: Representative Pyridine Carboxamide Derivatives and Their Biological Activities

| Compound Class | Target | Key Findings | Reference |

| 2-Pyridinecarboxamides | JNK1 | Showed potent enzymatic inhibition (IC50 in the nanomolar range). | [2] |

| Pyridine-2-carboxamides | HPK1 | Demonstrated strong HPK1 inhibitory activity and in vivo efficacy in cancer models. | [3][4] |

| Imidazo[4,5-c]pyridine-7-carboxamides | PARP-1 | Potent inhibition of PARP-1 and potentiation of temozolomide cytotoxicity. | [10] |

| Pyridine Carboxamides | Mycobacterium tuberculosis | Act as prodrugs activated by AmiC, showing bactericidal activity in macrophages. | [18][20] |

| Pyridine-3-carboxamides | CB2 Receptor | Act as agonists, demonstrating efficacy in an in vivo model of inflammatory pain. | [30] |

Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for the Discovery and Evaluation of Pyridine Carboxamide Derivatives

Caption: A generalized workflow for the discovery and preclinical development of pyridine carboxamide-based therapeutic agents.

Diagram 2: Simplified Signaling Pathway of PARP Inhibition in BRCA-Deficient Cancer Cells

Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

References

-

Wodicka, L. M., et al. (2010). Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide c-Jun NH2-Terminal Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

-

Al-Salahi, R., et al. (2015). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules. Available from: [Link]

-

Peng, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available from: [Link]

-

Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). ResearchGate. Available from: [Link]

-

Peng, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available from: [Link]

-

Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds. Available from: [Link]

-

Abdellattif, M. H., et al. (2012). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. International Journal of Molecular Sciences. Available from: [Link]

-

Zhang, X., et al. (2015). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds. Available from: [Link]

-

Zeb, A., et al. (2021). Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. Bioinorganic Chemistry and Applications. Available from: [Link]

-

Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Pest Management Science. Available from: [Link]

-

Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2023). ResearchGate. Available from: [Link]

-

Wang, Y., et al. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available from: [Link]

-

N‐methylpyridine‐2‐carboxamide‐based PARP‐1 inhibitor. (2020). ResearchGate. Available from: [Link]

-

Thapa, P., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Available from: [Link]

-

Iwamura, H., et al. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Kollár, L., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. Available from: [Link]

-

Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. (2022). Semantic Scholar. Available from: [Link]

-

Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. (2021). ResearchGate. Available from: [Link]

-

Peng, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available from: [Link]

- Thiazolecarboxamides and pyridinecarboxamide compounds useful as pim kinase inhibitors. (2020). Google Patents.

-

Singh, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2025). ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2023). ResearchGate. Available from: [Link]

-

Sieroń, L., et al. (2016). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. Available from: [Link]

-

Li, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Available from: [Link]

-

Wang, B., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry. Available from: [Link]

-

Ahmad, S., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules. Available from: [Link]

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. Available from: [Link]

-

da C. P. de Sousa, G. F., et al. (2020). Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment. Journal of Inorganic Biochemistry. Available from: [Link]

-

Singh, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]

-

Pyridine derivatives as anti-Alzheimer agents. (2022). ResearchGate. Available from: [Link]

-

Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. (2025). ChemRxiv. Available from: [Link]

-

Pyridines in Alzheimer's disease therapy: Recent trends and advancements. (2018). ResearchGate. Available from: [Link]

-

A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation. (2025). ResearchGate. Available from: [Link]

- Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. (2006). Google Patents.

-

Xu, C., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. MX2020011085A - Thiazolecarboxamides and pyridinecarboxamide compounds useful as pim kinase inhibitors. - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. journals.asm.org [journals.asm.org]

- 19. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. mdpi.com [mdpi.com]

- 25. Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents [mdpi.com]

- 32. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 34. chemrxiv.org [chemrxiv.org]

- 35. researchgate.net [researchgate.net]

- 36. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6-Amino-N,N-dimethylpyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer unique pharmacological profiles. Among these, pyridine carboxamides have emerged as a versatile and privileged structural motif, integral to the development of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet significant, member of this class: 6-Amino-N,N-dimethylpyridine-3-carboxamide. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized narrative that underscores the compound's chemical attributes, its synthesis, and its emerging role in the broader context of drug discovery and development. This document is designed to be a practical resource, offering both foundational knowledge and actionable insights for professionals in the field.

Core Molecular Attributes of this compound

This compound is a substituted pyridine derivative characterized by an amino group at the 6-position and an N,N-dimethylcarboxamide group at the 3-position. The presence of these functional groups on the pyridine ring imparts specific chemical properties that are crucial for its reactivity and potential biological activity.

Molecular Formula and Weight

The fundamental quantitative descriptors of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N₃O | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| CAS Number | 827588-33-0 | [2] |

Structural Features and Functional Group Analysis

The molecular architecture of this compound is pivotal to its chemical behavior.

Caption: Retrosynthetic analysis of the target compound.

Postulated Experimental Protocol

Based on general procedures for similar reactions, a likely laboratory-scale synthesis would proceed as follows. The synthesis of a related compound, 6-amino-N-methylpyridine-3-carboxamide, typically involves the reaction of 6-amino-3-pyridinecarboxylic acid with methylamine in the presence of a dehydrating agent. [3] Reaction:

6-Aminonicotinic acid + Dimethylamine → this compound

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid: 6-Aminonicotinic acid would first be activated to facilitate nucleophilic attack by dimethylamine. This can be achieved using a variety of coupling agents, such as thionyl chloride (to form the acyl chloride) or carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (hydroxybenzotriazole).

-

Amidation: The activated carboxylic acid derivative is then reacted with dimethylamine. This reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), at reduced temperatures to control the reaction rate and minimize side reactions.

-

Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove the coupling agents and other water-soluble byproducts. The crude product is then extracted into an organic solvent.

-

Purification: The final purification of the product is typically achieved through column chromatography on silica gel or by recrystallization to yield the pure this compound.

The progress of the reaction would be monitored by thin-layer chromatography (TLC), and the structure of the final product would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. [4]

Applications in Drug Discovery and Development

While this compound is not yet a marketed drug, it has been identified as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its structural motifs are found in compounds explored for various pharmacological activities.

Role as a Key Synthetic Intermediate

A notable application of this compound is its use as a building block in the synthesis of imidazo[4,5-b]pyridine derivatives. [5]These resulting compounds have been investigated for the treatment of inflammatory diseases, autoimmune disorders, and proliferative diseases. [5]The amino group at the 6-position of the pyridine ring is particularly important for the construction of the fused imidazole ring system in these more complex therapeutic candidates.

Caption: Role as a synthetic intermediate.

Potential Biological Activities of the Pyridine Carboxamide Scaffold

The broader class of pyridine carboxamides has demonstrated a wide range of biological activities, suggesting that this compound itself or its close derivatives could be subjects of future pharmacological investigation. Reported activities for related structures include:

-

Anticancer Activity: Dimethylpyridine-3-carboxamide derivatives have been designed as selective inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in cancer progression. [4]* Antimicrobial and Antifungal Properties: The pyridine carboxamide scaffold is present in molecules with demonstrated antibacterial and antifungal efficacy. [6]* Kinase Inhibition: Certain pyridine carboxamide compounds have been patented as inhibitors of Pim kinases, which are targets in oncology. [7] The presence of the amino and N,N-dimethylcarboxamide groups on the pyridine ring of the title compound provides functional handles that can be strategically modified to optimize binding to various biological targets. [1]

Future Perspectives and Conclusion

This compound represents a valuable molecular entity for researchers and drug development professionals. Its well-defined structure and the reactivity of its functional groups make it an attractive starting material for the synthesis of more elaborate molecules with potential therapeutic applications, particularly in the realms of inflammation and oncology.

While the direct biological activity of this compound is not yet extensively documented in publicly available literature, the established pharmacological relevance of the pyridine carboxamide scaffold warrants further investigation into its own potential therapeutic effects. The continued exploration of this and related compounds will undoubtedly contribute to the expanding arsenal of molecular tools available for the design and development of next-generation therapeutics.

References

-

Chemsrc. CAS#:827588-33-0 | this compound. [Link]

-

National Center for Biotechnology Information. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PubMed Central. [Link]

- Google Patents.

-

AA Blocks. 114-33-0 | N-Methylnicotinamide. [Link]

-

MDPI. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-d[1][2]ithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. [Link]

-

Wikipedia. Sulfolane. [Link]

-

National Center for Biotechnology Information. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs. PubMed Central. [Link]

-

ChemBK. DMAP. [Link]

-

PubChem. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors - Patent US-9849120-B2. [Link]

-

MDPI. Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile. [Link]

- Google Patents.

-

PubChem. 6-amino-3-methoxy-N-methylpyridine-2-carboxamide. [Link]

-

Wikipedia. 4-Dimethylaminopyridine. [Link]

- Google P

Sources

- 1. CAS 827588-33-0: 3-Pyridinecarboxamide, 6-amino-N,N-dimeth… [cymitquimica.com]

- 2. CAS#:827588-33-0 | this compound | Chemsrc [chemsrc.com]

- 3. 6-amino-N-methylpyridine-3-carboxamide | 94924-86-4 | Benchchem [benchchem.com]

- 4. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 6. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors - Patent US-9849120-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 6-Amino-N,N-dimethylpyridine-3-carboxamide

This guide provides a comprehensive technical overview of the solubility characteristics of 6-Amino-N,N-dimethylpyridine-3-carboxamide (CAS: 827588-33-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound and offers a detailed, field-proven protocol for its empirical determination in common laboratory solvents.

Introduction: The Significance of Solubility